2-Chloro-N-(2-ethynylphenyl)acetamide is an organic compound characterized by its unique structure and potential applications in various scientific fields. The compound has the molecular formula and a molecular weight of approximately 269.77 g/mol. It is classified under the category of acetamides, which are derivatives of acetic acid where one hydrogen atom is replaced by an amine group.
The compound can be synthesized through various chemical reactions, primarily involving the reaction of 2-ethynylaniline with chloroacetyl chloride, often in the presence of a base such as triethylamine to facilitate the reaction and manage by-products.
2-Chloro-N-(2-ethynylphenyl)acetamide falls under the broader classification of halogenated organic compounds, specifically chlorinated acetamides. Its structural characteristics contribute to its reactivity and potential utility in synthetic organic chemistry.
The synthesis of 2-chloro-N-(2-ethynylphenyl)acetamide typically involves:
2-Chloro-N-(2-ethynylphenyl)acetamide can participate in various chemical reactions, including:
These reactions are significant for synthesizing other compounds, making 2-chloro-N-(2-ethynylphenyl)acetamide a valuable intermediate in organic synthesis.
The mechanism of action primarily involves nucleophilic attack and subsequent substitution reactions:
Relevant data includes:
2-Chloro-N-(2-ethynylphenyl)acetamide has several applications:
2-Chloro-N-(2-ethynylphenyl)acetamide (molecular formula: C~10~H~8~ClNO; molecular weight: 193.63 g/mol) represents a structurally distinctive acetamide derivative characterized by the strategic incorporation of two key functional groups: a chloroacetamide moiety and an ortho-positioned ethynyl group on the aromatic ring [5]. This specific arrangement confers unique electronic and steric properties that have garnered significant interest in modern drug discovery. The chloroacetamide group serves as a versatile electrophilic center capable of undergoing nucleophilic substitution reactions, while the ethynyl functionality provides a handle for further structural elaboration through metal-catalyzed coupling reactions (e.g., Click chemistry) [5] [7]. This dual functionality establishes the compound as a valuable synthetic intermediate for generating structurally diverse libraries aimed at probing biological activity and structure-activity relationships (SAR).
The significance of this scaffold is amplified by observed structure-activity relationship (SAR) trends within related acetamide-based bioactive compounds. Research on analogous structures, particularly those targeting mycobacterial membrane protein large 3 (MmpL3), has demonstrated that substitution patterns on the phenyl ring profoundly influence potency [7]. Meta-substitutions with electron-withdrawing groups often enhance activity, while para-substitutions generally retain efficacy, albeit at potentially reduced potency levels compared to meta. Crucially, ortho-substitutions, typically disfavored in many pharmacophores, are surprisingly well-tolerated when featuring chloro groups [7]. This tolerance for ortho substitution, exemplified by chloro groups, directly supports the structural viability of 2-chloro-N-(2-ethynylphenyl)acetamide, where the ethynyl group occupies the ortho position relative to the acetamide nitrogen. This unique placement enables exploration of novel chemical space inaccessible to meta- or para-substituted analogs.
| Feature | Description | Functional Significance |
|---|---|---|
| Core Structure | N-Arylacetamide | Provides a stable, drug-like scaffold with established bioavailability potential |
| Chloroacetamide Group | -CH~2~Cl attached to carbonyl | Acts as an electrophilic site for nucleophilic substitution; enables covalent binding or further derivatization |
| Ortho-Substituent | Ethynyl (-C≡CH) at phenyl C2 position | Imparts steric constraint near amide bond; offers site for Click chemistry (e.g., azide-alkyne cycloaddition) |
| Electron Density | Ethynyl group (moderate electron-withdrawing) | Influences amide bond conformation and electron distribution across the ring |
| Molecular Conformation | Dihedral angle constrained by ortho ethynyl | Crystal structures suggest restricted rotation influencing binding pocket interactions [4] [8] |
Synthetic access to 2-chloro-N-(2-ethynylphenyl)acetamide typically involves the acylation of 2-ethynylaniline with chloroacetyl chloride under Schotten-Baumann conditions or using suitable bases in anhydrous solvents [5] [7]. This route is characterized by good yields and operational simplicity. The resulting compound exhibits physicochemical properties conducive to medicinal chemistry exploration, including a calculated density of 1.23 g/cm³, a boiling point of approximately 375.1°C at atmospheric pressure, and a refractive index of 1.573 [5]. While comprehensive analytical data collection for this specific compound may be limited in commercial databases [6], its structural features place it within a well-explored class of bioactive acetamides. The presence of the ethynyl group distinguishes it from simpler analogs like 2-chloro-N-(2-methylphenyl)acetamide [2] or 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide [1] [6], offering enhanced versatility for targeted molecular design.
The primary utility of 2-chloro-N-(2-ethynylphenyl)acetamide lies in its dual functionality, making it an exceptionally versatile chemical building block for constructing complex molecules with specific biological targeting capabilities. Its design incorporates features directly addressing major challenges in modern drug discovery: the need for structural diversity, target engagement versatility, and probe functionality.
One prominent application is in the development of kinase inhibitors, particularly targeting the c-Met receptor tyrosine kinase, a critical oncogenic driver. The compound serves as a crucial precursor in fragment-based drug design strategies. A documented synthesis route involves its conversion to key intermediates like ethyl 2-((2-(3-acetamidophenyl)ethynyl)thiazole-4-carboxylate, which subsequently undergoes hydrolysis and coupling reactions to generate novel hydrazide-containing inhibitors (e.g., compounds 10a–11k) [7]. This synthetic pathway capitalizes on the reactivity of both the chloroacetamide group (for nucleophilic displacement or further functionalization) and the ethynyl group (for metal-catalyzed coupling, such as Sonogashira reactions). The resulting molecules demonstrate significant potential in modulating kinase signaling pathways implicated in cancer progression.
| Target Compound Class | Key Transformation | Role of 2-Chloro-N-(2-ethynylphenyl)acetamide | Reference Example |
|---|---|---|---|
| c-Met Kinase Inhibitors | 1. Sonogashira coupling 2. Hydrolysis 3. Condensation with (E)-benzylidenehydrazines | Provides ethynylphenyl core for coupling; chloro group allows further derivatization or acts as synthetic handle | Novel hydrazide derivatives (e.g., 10a–11k series) with c-Met inhibition [7] |
| α-Glucosidase Inhibitors | Integration into pyridazine-based scaffolds | Acts as precursor introducing substituted anilinoacetamide moiety | Pyridazine N-aryl acetamides explored for antidiabetic potential [7] |
| Antimicrobial/Anti-biofilm Agents | Incorporation into chalcone-amine hybrids | Serves as chloroacetamide component for N-alkylation or further chain extension | Chalcone-linked amine derivatives (Acetamide series 20-35) [7] |
| Molecular Probes | CuAAC (Click Chemistry) | Ethynyl group enables specific, bioorthogonal conjugation with azide-tagged fluorophores or affinity tags | Fluorescent or affinity probes for target identification/engagement studies [5] |
Beyond kinase inhibition, the scaffold finds application in designing enzyme inhibitors for metabolic diseases. It functions as a key precursor for synthesizing pyridazine-based N-aryl acetamides evaluated for α-glucosidase inhibition, a target for type 2 diabetes management [7]. While the specific acetamide derivatives incorporating this exact structure showed variable activity in preliminary screens (often less potent than their propanamide counterparts in some antimicrobial studies [7]), the structural insights gained from incorporating substituted anilinoacetamides remain crucial for SAR development in these therapeutic areas. The presence of substituents like the ortho-ethynyl group provides critical data points on steric tolerance near the crucial amide bond within enzyme active sites.
Perhaps the most strategically significant role of 2-chloro-N-(2-ethynylphenyl)acetamide is its application in constructing highly specific molecular probes. The terminal alkyne group (-C≡CH) is intrinsically bioorthogonal, allowing efficient and selective conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to azide-functionalized reporter molecules (e.g., fluorophores like Alexa Fluor dyes, biotin for affinity purification, or radiolabels) [5]. This capability enables researchers to transform lead compounds derived from this scaffold into:
Furthermore, compared to more lipophilic scaffolds like ureas or benzimidazoles prevalent in MmpL3 inhibitor development, acetamide-based structures like 2-chloro-N-(2-ethynylphenyl)acetamide often exhibit improved aqueous solubility [7]. This property is a significant advantage in preclinical development, facilitating formulation for in vivo studies and enhancing bioavailability profiles. The ortho-ethynyl group, while contributing steric bulk, may also influence the overall dipole moment and hydrogen-bonding capacity, potentially leading to more favorable interactions within specific binding pockets compared to compounds with bulkier lipophilic head groups (e.g., adamantyl or substituted cyclohexanes) [7].
Future research directions leveraging this scaffold will likely focus on exploiting its Click chemistry compatibility for rapid generation of targeted libraries and its role in bifunctional molecule synthesis. Its inherent synthetic flexibility positions it as a cornerstone for developing next-generation covalent inhibitors (utilizing the chloroacetamide electrophile) and precision chemical probes for chemical biology and target validation across diverse therapeutic areas, particularly oncology and infectious diseases. The ongoing exploration of its integration into complex architectures like macrocycles or protein degraders underscores its enduring relevance in innovative drug design paradigms.
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1